![molecular formula C17H21BrN4O3S B2924654 N-(3-bromobenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide CAS No. 1251683-45-0](/img/structure/B2924654.png)
N-(3-bromobenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromobenzyl group, a methyl group, a piperidinylsulfonyl group, and a pyrazole carboxamide group . These groups suggest that the compound could have a variety of chemical properties and potential uses.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as nucleophilic substitution or coupling reactions . The bromobenzyl group, for example, could be introduced through a reaction with a brominating agent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The bromobenzyl and piperidinylsulfonyl groups are likely to influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the bromine atom in the bromobenzyl group could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could make the compound relatively heavy and potentially reactive .Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial for the synthesis of biologically active compounds. They serve as key building blocks in the construction of various pharmaceuticals . The compound could be used to synthesize substituted piperidines, which are present in many drugs and exhibit a range of biological activities.
Development of NLRP3 Inflammasome Inhibitors
The piperidine moiety is significant in the development of inhibitors for the NLRP3 inflammasome, a component of the immune system involved in inflammation and diseases such as gout, type 2 diabetes, and atherosclerosis . The compound could be modified to enhance its ability to inhibit NLRP3-dependent pyroptosis and IL-1β release, which are key processes in inflammatory responses.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O3S/c1-21-12-15(16(23)19-11-13-6-5-7-14(18)10-13)17(20-21)26(24,25)22-8-3-2-4-9-22/h5-7,10,12H,2-4,8-9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUBBELUAKQXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide |
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